Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic organic compound characterized by a complex molecular architecture. Its structure integrates a 1,2,4-oxadiazole ring fused with a 1,2,4-triazin-3,5-dione moiety, substituted with methyl and 4-methylphenyl groups. Key molecular attributes include:
- Molecular Formula: C₁₆H₁₅N₅O₅
- Average Mass: 357.326 g/mol
- Monoisotopic Mass: 357.107319 g/mol .
The compound features dual heterocyclic systems: the 1,2,4-oxadiazole ring contributes to electron-deficient properties, while the triazinone core introduces hydrogen-bonding capabilities due to its carbonyl groups.
Properties
IUPAC Name |
ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5/c1-4-25-15(23)13-17-12(19-26-13)11-14(22)20(3)16(24)21(18-11)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDBYCASADASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=NN(C(=O)N(C2=O)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a complex organic compound notable for its unique molecular structure and diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure and Properties
The compound has the molecular formula C₁₈H₁₈N₄O₅ and a molecular weight of approximately 357.32 g/mol. Its structure incorporates oxadiazole and triazine rings that contribute to its reactivity and biological properties. The presence of various functional groups such as carboxylate and dioxo moieties enhances its potential applications in pharmaceuticals and agrochemicals.
Antimicrobial Activity
Compounds containing oxadiazole and triazine moieties are recognized for their antimicrobial properties. This compound has shown promising results in preliminary studies against various bacterial strains. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Significant inhibition observed | |
| Mycobacterium smegmatis | MIC = 50 μg/mL | |
| Staphylococcus aureus | Moderate inhibition |
The compound's interactions with bacterial cell membranes may disrupt essential functions leading to cell death.
Anticancer Potential
Research indicates that derivatives of triazine compounds can exhibit anticancer properties. The structural features of this compound suggest potential cytotoxic effects against cancer cell lines. A study highlighted that modifications to the phenyl ring can enhance antiproliferative activity:
| Compound Modification | IC50 (µg/mL) | Activity |
|---|---|---|
| Methyl group at position 4 | 1.98 ± 0.22 | Enhanced cytotoxicity |
| Electron-withdrawing substituents | Varies | Increased antiproliferative effect |
The presence of electron-withdrawing groups on the phenyl ring significantly boosts the compound's anticancer activity .
The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary findings suggest that it may interact with specific cellular targets involved in metabolic pathways or cellular signaling processes. For example:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate cellular membranes effectively.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various oxadiazole derivatives against E. coli, demonstrating that compounds with similar structures exhibited varying degrees of effectiveness based on their substituents .
- Anticancer Trials : Research on thiazole derivatives has shown significant growth inhibition in cancer cell lines when modified similarly to ethyl 3-[4-methyl...]. Notably, compounds with specific substituents displayed enhanced activity against multiple cancer types .
Comparison with Similar Compounds
Compound 1 : Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
- Molecular Formula : C₁₆H₁₅N₅O₅
- Key Substituents: 4-Methylphenyl group (aromatic, electron-donating). Triazinone ring (two carbonyl groups, hydrogen-bond acceptor).
- Functional Groups: Ethyl ester, oxadiazole, triazinone.
Compound 2 : Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate
- Key Substituents: 4-Chloro-2-formylphenoxy group (electron-withdrawing chloro and formyl groups). Isoxazole ring (partially saturated, less aromatic than oxadiazole).
- Functional Groups : Ethyl ester, isoxazole, formyl, chloro.
- Unique Feature : Chlorine atom increases molecular polarity, while the formyl group introduces aldehyde reactivity .
Compound 3 : Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
- Molecular Formula : C₁₂H₁₂N₂O₅S
- Key Substituents :
- 4-Methylsulfonylphenyl group (strong electron-withdrawing sulfonyl group).
- Functional Groups : Ethyl ester, oxadiazole, sulfonyl.
Comparative Data Table
Research Implications
- Compound 1: The triazinone-oxadiazole hybrid may exhibit unique bioactivity in medicinal chemistry, such as kinase inhibition, due to its ability to mimic purine scaffolds .
- Compound 2 : The chloro and formyl groups suggest utility as intermediates in agrochemical synthesis, where halogenated aromatics are common .
- Compound 3 : The sulfonyl group could make it a candidate for sulfa drug analogs or polymer precursors requiring polar functionalization .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions involving triazole or triazine precursors. A general method involves refluxing substituted benzaldehyde derivatives with aminotriazoles in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . For example, describes a protocol using 4-amino-1,2,4-triazole derivatives and substituted benzaldehydes, with reflux times of 4 hours and pressure reduction for solvent removal. Optimization may involve adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. DMF), or catalyst choice (e.g., Lewis acids for cyclization efficiency).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions on the triazine and oxadiazole rings (e.g., distinguishing methyl groups via H-NMR chemical shifts at δ 2.3–2.5 ppm) .
- IR spectroscopy : To identify carbonyl stretching vibrations (C=O at ~1700–1750 cm) and heterocyclic ring vibrations .
- Single-crystal X-ray diffraction : For resolving bond lengths and angles, as demonstrated in structural studies of analogous triazine derivatives (e.g., C–N bond lengths of ~1.32–1.35 Å) .
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screening often involves in vitro assays targeting enzymes or receptors. For instance:
- Enzyme inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s assay for cholinesterase activity) .
- Antimicrobial activity : Evaluate via agar diffusion assays against bacterial/fungal strains, with zone-of-inhibition measurements .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). A systematic approach includes:
- Dose-response curves : To compare IC values under standardized conditions .
- Molecular docking : To correlate activity with binding affinities to target proteins (e.g., using AutoDock Vina for COX-2) .
- Meta-analysis : Cross-referencing data from multiple studies (e.g., vs. 19) to identify trends in substituent effects.
Q. How can computational methods enhance the understanding of this compound’s reactivity?
- DFT calculations : To model electron density distributions and predict sites for electrophilic/nucleophilic attack (e.g., Fukui indices analysis) .
- Molecular dynamics simulations : To study solvation effects and stability in biological membranes .
- pKa prediction : Use software like MarvinSuite to estimate acidic/basic properties, validated against experimental potentiometric titrations (e.g., pKa ~8.2–9.5 in non-aqueous solvents) .
Q. What advanced purification techniques improve yield and purity for scale-up synthesis?
- Column chromatography : Optimize using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .
- Recrystallization : Select solvents based on solubility profiles (e.g., ethanol for polar impurities, acetone for non-polar) .
- HPLC : For chiral resolution if stereoisomers are present, using C18 columns and acetonitrile/water mobile phases .
Methodological Guidance
Q. How to design experiments for analyzing acid-base properties in non-aqueous media?
Use potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF. Key steps:
- Calibrate the pH meter with standard buffers.
- Titrate the compound incrementally (0.05 mL steps) and record mV values.
- Calculate half-neutralization potentials (HNPs) from titration curves to derive pKa values .
Q. What are best practices for validating synthetic intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
